6-Chloro-5-methyl-3,6-dihydropyridazin-3-amine
Overview
Description
6-Chloro-5-methyl-3,6-dihydropyridazin-3-amine is a compound with the CAS Number: 66346-87-0 . It has a molecular weight of 143.58 and its IUPAC name is 6-chloro-5-methyl-3-pyridazinamine . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6ClN3/c1-3-2-4 (7)8-9-5 (3)6/h2H,1H3, (H2,7,8) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The physical form of this compound is solid . It has a molecular weight of 145.59. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Regiospecific Synthesis Applications
The compound 6-Chloro-5-methyl-3,6-dihydropyridazin-3-amine is pivotal in the regiospecific synthesis of novel compounds. Dragovich et al. (2008) described the synthesis of a new class of 6-amino-5-hydroxypyridazin-3(2 H)-ones, showcasing the use of this compound in creating novel pyridazinone systems with potential applications in medicinal chemistry. These compounds were synthesized in good to moderate yields by condensation followed by Dieckmann cyclization, highlighting the compound's versatility in complex chemical syntheses (Dragovich et al., 2008).
Synthesis of Novel Heterocycles
Volovenko and Dubinina (2002) highlighted the compound's utility in synthesizing novel heterocycles. Their research demonstrated the formation of 6-amino-7-hetaryl-5-R-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles through nucleophilic reactions, showcasing the compound's role in constructing complex heterocyclic systems that could be valuable in drug discovery and other scientific fields (Volovenko & Dubinina, 2002).
Scaffold for Drug Discovery
Pattison et al. (2009) utilized this compound as a scaffold for synthesizing various substituted and ring-fused pyridazinone systems. The study highlights the compound's potential in drug discovery, illustrating its capacity to serve as a basis for developing new therapeutic agents (Pattison et al., 2009).
Synthesis of Antimicrobial Agents
Sah et al. (2014) explored the synthesis of formazans from Mannich base derivatives of this compound as antimicrobial agents. The compounds synthesized in this study demonstrated moderate antimicrobial activity, emphasizing the compound's importance in developing new antimicrobial agents (Sah et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that pyridazinone derivatives, to which this compound belongs, have been associated with a wide range of pharmacological activities .
Mode of Action
It’s known that certain 6-aryl-3(2h)-pyridazinone derivatives substituted at position 5 inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 6-Chloro-5-methyl-3,6-dihydropyridazin-3-amine might interact with its targets in a similar manner.
Biochemical Pathways
Given the broad spectrum of activities associated with pyridazinone derivatives, it’s likely that multiple pathways are affected .
Result of Action
Given the wide range of pharmacological activities associated with pyridazinone derivatives, it’s likely that the compound has diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
6-chloro-5-methyl-3,6-dihydropyridazin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3/c1-3-2-4(7)8-9-5(3)6/h2,4-5H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWOTWUNKIRLMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N=NC1Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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